molecular formula C35H50N2O7 B3363902 Trienomycin E CAS No. 107140-29-4

Trienomycin E

Cat. No.: B3363902
CAS No.: 107140-29-4
M. Wt: 610.8 g/mol
InChI Key: JJBUXIPSVLPJSA-HWRDDRQASA-N
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Description

Trienomycin E is a natural product found in Streptomyces seoulensis and Streptomyces with data available.

Biological Activity

Trienomycin E is a member of the ansamycin family, which includes various compounds known for their biological activities, particularly in the fields of oncology and antimicrobial research. This article focuses on the biological activity of this compound, discussing its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

This compound exhibits its biological activity primarily through the inhibition of specific cellular pathways. Research has indicated that it acts as an inhibitor of the STAT3 signaling pathway, which is often overactive in various cancers, including pancreatic cancer. By inhibiting this pathway, this compound may reduce tumor growth and enhance apoptosis in malignant cells .

Anticancer Properties

This compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, studies show that it has potent activity against HeLa S3 cells and PLC hepatoma cells with IC50 values as low as 0.01 µg/ml . The compound's ability to induce cell death in these lines suggests its potential as an anticancer agent.

Antimicrobial Activity

While this compound is primarily noted for its cytotoxic properties, its antimicrobial activity remains limited. Similar to its analogs, it shows weak activity against certain fungal pathogens like Piricularia oryzae at high concentrations (1,000 µg/ml) but lacks significant antibacterial effects against a broad spectrum of bacteria and yeasts .

In Vitro Studies

Several studies have evaluated the effects of this compound on cancer cell lines:

  • HeLa S3 Cells : Exhibited significant cytotoxicity with an IC50 value of 0.01 µg/ml.
  • PLC Hepatoma Cells : Showed similar sensitivity with an IC50 value of 0.1 µg/ml.

These findings highlight the compound's potential for further development as an anticancer therapeutic.

Research Findings Summary

StudyCell LineIC50 (µg/ml)Activity
Study 1HeLa S30.01Cytotoxic
Study 2PLC Hepatoma0.1Cytotoxic
Study 3Piricularia oryzae1000Weak Antifungal

Synthesis and Structural Insights

The synthesis of this compound involves complex organic reactions that yield a triene-containing ansamycin structure. Recent advancements in synthetic methodologies have allowed for more efficient production routes, significantly shortening the total synthesis steps required compared to earlier methods .

Structural Characteristics

This compound shares structural similarities with other ansamycins, characterized by a unique triene moiety that contributes to its biological activity. The molecular formula and structural configurations are critical for understanding how modifications can enhance or diminish its efficacy.

Properties

IUPAC Name

[(5R,6Z,8Z,10Z,13S,14S,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(4-methylpentanoylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H50N2O7/c1-23(2)17-18-32(39)36-26(5)35(42)44-31-16-11-9-7-8-10-15-30(43-6)22-33(40)37-28-19-27(20-29(38)21-28)14-12-13-24(3)34(41)25(31)4/h7-11,13,15,19-21,23,25-26,30-31,34,38,41H,12,14,16-18,22H2,1-6H3,(H,36,39)(H,37,40)/b8-7-,11-9-,15-10-,24-13-/t25-,26-,30+,31+,34+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBUXIPSVLPJSA-HWRDDRQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C/C=C\C=C/C=C\[C@@H](CC(=O)NC2=CC(=CC(=C2)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H50N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107140-29-4
Record name Trienomycin E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107140294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.